molecular formula C5H5N3NaO2 B595328 Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide CAS No. 1237524-82-1

Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide

Cat. No.: B595328
CAS No.: 1237524-82-1
M. Wt: 162.104
InChI Key: YJCMRKMLONDGDI-UHFFFAOYSA-N
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Description

Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide is a sodium salt derived from the deprotonation of (2-oxo-1H-pyrazine-3-carbonyl)amine. Its structure consists of a sodium cation (Na⁺) and an azanide anion (NH₂⁻) functionalized with a 2-oxo-1H-pyrazine-3-carbonyl group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, though specific applications are less documented compared to analogous azanide derivatives.

Properties

IUPAC Name

sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2.Na/c6-4(9)3-5(10)8-2-1-7-3;/h1-2H,(H3,6,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKLFFRIKMFDNO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=O)N1)C(=O)[NH-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide typically involves the reaction of pyrazine-2,3-dione with nicotinamide. The process can be summarized in the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to meet commercial demands. The reactions are typically carried out in large reactors under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different pyrazine derivatives.

    Reduction: Reduction reactions can convert it into other functionalized pyrazine compounds.

    Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various cationic salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various pyrazine derivatives, which have applications in different fields such as pharmaceuticals and agrochemicals.

Scientific Research Applications

Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Sodium Amide (NaNH₂)

  • Structure : Na⁺ paired with NH₂⁻ .
  • Properties :
    • Strong base (pKa ~38), reacts violently with water to produce NH₃ and NaOH .
    • Used in organic synthesis for deprotonation and elimination reactions .
  • Key Difference : Unlike the pyrazine derivative, NaNH₂ lacks a stabilizing aromatic backbone, making it more reactive and less suited for controlled pharmaceutical applications.

Sulfonylazanide Derivatives

Sulfacetamide Sodium

  • Structure : Sodium salt of N-acetyl sulfanilamide .
  • Properties :
    • Antibacterial agent, inhibits dihydropteroate synthase in bacteria .
    • Soluble in water due to the sulfonyl and acetyl groups enhancing hydrophilicity.

Sulfamethoxazole Sodium

  • Structure : Sodium salt with a sulfonamide linked to a methylisoxazole group .
  • Properties :
    • Broad-spectrum antimicrobial activity, often used in combination with trimethoprim.
    • Higher molecular weight (275.26 g/mol) compared to this compound .

Ionic Liquids with Azanide Anions

1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)azanide (EMIM-TFSA)

  • Structure : Imidazolium cation paired with bis(trifluoromethanesulfonyl)azanide .
  • Properties :
    • Low viscosity (34.6 mPa·s at 20°C) and high ionic conductivity (8.2 mS/cm at 20°C) .
    • Used in lithium-ion battery electrolytes for enhanced thermal stability (>300°C decomposition temperature) .

Pharmaceutical Azanide Derivatives

Simeprevir Sodium

  • Structure: Complex macrocyclic azanide with a quinoline and cyclopropylsulfonyl group .
  • Properties :
    • Hepatitis C virus (HCV) NS3/4A protease inhibitor with a molecular weight of 748.8 g/mol.
    • Demonstrated >90% sustained virologic response in clinical trials .
  • Key Difference : The extended macrocyclic structure enables targeted protease inhibition, contrasting with the simpler pyrazine-based compound.

Data Tables

Table 1. Structural and Functional Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Primary Application Reactivity with Water
This compound ~200 (estimated) Pyrazine, carbonyl, azanide Research (potential medicinal) Moderate
Sodium Amide (NaNH₂) 39.01 NH₂⁻ Organic synthesis High
Sulfacetamide Sodium 254.24 Sulfonamide, acetyl Antibacterial Low
EMIM-TFSA 391.31 Trifluoromethanesulfonyl Electrolytes Low

Table 2. Physicochemical Properties

Compound Solubility in Water Thermal Stability (°C) Conductivity (mS/cm)
This compound Partially soluble Not reported Not applicable
EMIM-TFSA Miscible >300 8.2 (at 20°C)
Sulfamethoxazole Sodium Highly soluble Decomposes at ~250 Not applicable

Biological Activity

Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide, also known as Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide, is a compound that has garnered attention for its potential biological activities. This article explores its mechanism of action, biochemical properties, pharmacokinetics, and various applications in scientific research.

Target Enzyme : The primary target of this compound is the 3CL protease , an enzyme critical for the replication of certain viruses, including coronaviruses. By inhibiting this protease, the compound effectively reduces viral replication within host cells.

Biochemical Pathways : The inhibition of 3CL protease leads to a disruption in the viral replication pathway, which is essential for the lifecycle of viruses. This mechanism suggests that the compound could be a candidate for antiviral therapies.

This compound belongs to a class of compounds known as pyrazine derivatives, which are noted for their diverse biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that pyrazine derivatives may exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis.
  • Anticancer Potential : There is emerging evidence that these compounds may have anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.
  • Other Activities : Additional properties reported include anti-hypertensive, anti-ulcer, and herbicidal effects.

Pharmacokinetics

This compound is characterized by high water solubility, which facilitates its absorption and bioavailability in biological systems. The pharmacokinetic profile suggests that it could be effectively utilized in therapeutic settings where rapid systemic availability is crucial.

Preparation Methods

The synthesis of this compound typically involves:

  • Reaction with Nicotinamide : Pyrazine-2,3-dione reacts with nicotinamide to yield an intermediate.
  • Formation of the Sodium Salt : The intermediate is then treated with sodium carbonate to produce the final compound.

These methods can be scaled up for industrial production while maintaining high purity and yield.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

Reaction TypeDescription
Oxidation Can be oxidized to form various pyrazine derivatives.
Reduction Reduction can yield functionalized pyrazine compounds.
Substitution Sodium ion can be replaced by other cations in reactions.

Common reagents used include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

The compound has potential applications across various fields:

  • Chemistry : Used as an intermediate in synthesizing other organic compounds.
  • Biology : Investigated for antimicrobial and anticancer properties.
  • Medicine : Explored for therapeutic applications against viral infections and possibly cancer.
  • Industry : Utilized in producing specialty chemicals and as a reagent in industrial processes .

Case Studies and Research Findings

Current literature includes studies highlighting the antiviral efficacy of this compound against coronaviruses:

  • In vitro Studies : Demonstrated significant inhibition of viral replication at various concentrations.
  • Animal Models : Preliminary results indicate potential effectiveness in reducing viral loads; however, further studies are needed to confirm these findings.

These studies underline the importance of continued research into this compound's biological activity and therapeutic potential.

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